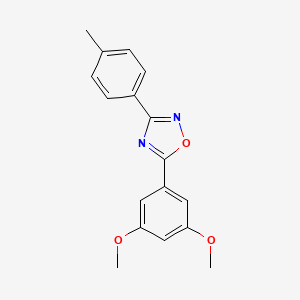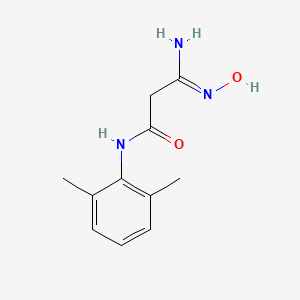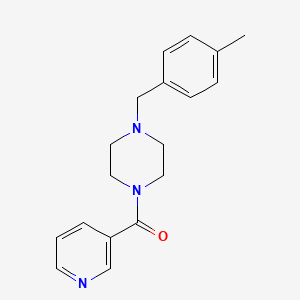
5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its diverse biological activities and has been studied extensively for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets, including enzymes and receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and 5-lipoxygenase, which are involved in the production of inflammatory mediators. Moreover, it has been shown to interact with various receptors, including the cannabinoid receptor CB1 and the serotonin receptor 5-HT1A, which are involved in the regulation of pain and mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole in lab experiments is its potent biological activity, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. One of the potential directions is the development of new drugs based on the structure of this compound. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound, which can provide valuable information for the development of new drugs.
Synthesemethoden
The synthesis of 5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can be achieved through several methods, including the reaction of 3,5-dimethoxybenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,5-dimethoxybenzohydrazide with 4-methylbenzoyl isothiocyanate in the presence of a base such as pyridine.
Wissenschaftliche Forschungsanwendungen
5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has been extensively studied for its biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties. It has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. Moreover, it has been found to possess significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-6-12(7-5-11)16-18-17(22-19-16)13-8-14(20-2)10-15(9-13)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWPFZZVIJDRIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)


![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5765765.png)
![methyl 4-{[4-(4-methoxyphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B5765771.png)

![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)

![6-methoxy-2-[(4-methylphenyl)thio]-3-nitro-1H-indole](/img/structure/B5765818.png)


